molecular formula C51H82O21 B12758036 Pennogenin tetraglycoside CAS No. 67527-02-0

Pennogenin tetraglycoside

Cat. No.: B12758036
CAS No.: 67527-02-0
M. Wt: 1031.2 g/mol
InChI Key: FBFJAXUYHGSVFN-WGOKCJDNSA-N
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Description

Pennogenin tetraglycoside is a steroidal saponin compound that has been identified in various plant species, including Cestrum nocturnum and Paris polyphylla. This compound has garnered significant interest due to its diverse biological activities, including antifungal and myometrial contraction-inducing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The isolation of pennogenin tetraglycoside typically involves antifungal assay-guided fractionation of methanolic crude extracts from plants like Cestrum nocturnum. The process includes several steps of purification and identification using spectroscopic means .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data focuses on its extraction and purification from natural sources rather than synthetic production.

Chemical Reactions Analysis

Types of Reactions

Pennogenin tetraglycoside undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the steroidal backbone of the compound.

    Reduction: This reaction can alter the glycosidic bonds.

    Substitution: This reaction can replace specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield de-glycosylated products.

Comparison with Similar Compounds

Pennogenin tetraglycoside is unique among steroidal saponins due to its specific glycosidic structure and biological activities. Similar compounds include:

    Diosgenin: Another steroidal saponin with anti-inflammatory and anticancer properties.

    Sarsasapogenin: Known for its neuroprotective and anti-inflammatory effects.

    Timosaponin: Exhibits anti-inflammatory and neuroprotective activities.

Compared to these compounds, this compound stands out for its potent antifungal activity and ability to induce myometrial contractions .

Properties

CAS No.

67527-02-0

Molecular Formula

C51H82O21

Molecular Weight

1031.2 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12R,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C51H82O21/c1-20-10-15-50(63-19-20)24(5)51(62)31(72-50)17-29-27-9-8-25-16-26(11-13-48(25,6)28(27)12-14-49(29,51)7)67-47-43(71-45-38(59)35(56)33(54)22(3)65-45)40(61)42(30(18-52)68-47)70-46-39(60)36(57)41(23(4)66-46)69-44-37(58)34(55)32(53)21(2)64-44/h8,20-24,26-47,52-62H,9-19H2,1-7H3/t20-,21+,22+,23+,24-,26?,27-,28-,29+,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40+,41+,42-,43-,44+,45+,46+,47-,48+,49+,50-,51-/m1/s1

InChI Key

FBFJAXUYHGSVFN-WGOKCJDNSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@@H]5[C@H]4CC=C6[C@@]5(CCC(C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)O)C)OC1

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1

Origin of Product

United States

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